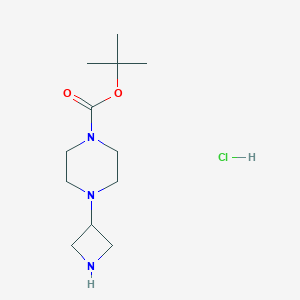

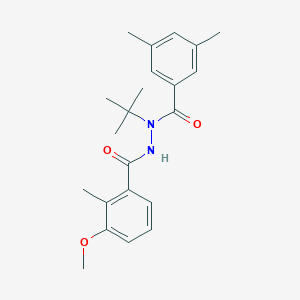

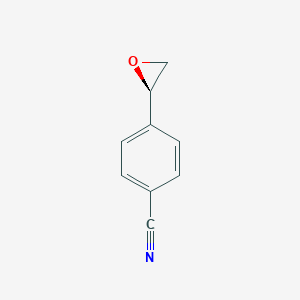

![molecular formula C9H9N3O3 B170084 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 104556-86-7](/img/structure/B170084.png)

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Descripción general

Descripción

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound with the molecular formula C9H9N3O3 . It is a member of the pyrazolopyrimidine family, a group of N-heterocyclic compounds that have significant impact in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolopyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a variety of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives have been prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis

The molecular structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate consists of both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is 207.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of this compound are 207.06439116 g/mol .Aplicaciones Científicas De Investigación

Antitumor Applications

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate serves as an antitumor scaffold . Its structure is conducive to the synthesis of derivatives that exhibit potential anticancer activities. Researchers have explored its use as a core structure for developing new drugs that can inhibit the growth of cancer cells .

Enzymatic Inhibition

This compound has shown promise in enzymatic inhibitory activity . It’s being studied for its ability to interfere with the action of certain enzymes that are crucial for the survival of pathogens or cancer cells, making it a valuable lead compound in drug discovery .

Drug Discovery

In the realm of drug discovery , Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate’s versatility allows for structural modifications, which are essential for the development of new pharmaceuticals. Its ability to bind with various biological targets makes it a significant candidate for medicinal chemistry .

Material Science

The compound’s significant photophysical properties have attracted attention in material science. These properties are essential for the development of new materials with specific optical characteristics, potentially useful in electronics and photonics .

Organic Synthesis

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is used in organic synthesis . Its chemical structure allows for various synthetic transformations, enabling chemists to create a wide range of novel compounds with diverse biological and chemical properties .

Proteomics Research

Lastly, in proteomics research , this compound is utilized to study protein functions and interactions. Its structural features can be leveraged to modify peptides and proteins, aiding in the understanding of their roles in biological processes .

Mecanismo De Acción

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines can interact with various biological targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C1=NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160826, DTXSID701179368 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

136178-56-8, 104556-86-7 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)

![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)